molecular formula C21H27N5OS B2657010 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide CAS No. 2034443-85-9

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide

Cat. No.: B2657010
CAS No.: 2034443-85-9
M. Wt: 397.54
InChI Key: PBIOSWIEHADCLA-UHFFFAOYSA-N
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Description

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide is a chemical compound with the CAS Number 2034443-85-9 and a molecular formula of C21H27N5OS . It has a molecular weight of 397.54 g/mol . This synthetic small molecule features a complex structure that includes a piperidine ring, a tetrahydroquinazoline moiety, and a methylthio-nicotinamide group, which may contribute to its potential interactions with biological systems . Compounds with piperidine and tetrahydroquinazoline structures are of significant interest in medicinal chemistry and are frequently investigated for their potential to modulate various enzymes and receptors . The specific research applications and biological activity profile for this compound are an area of active investigation in early-stage research. It is typically supplied for use in hit-to-lead optimization campaigns and as a building block for the synthesis of more complex chemical entities. Researchers can obtain this product in various quantities for laboratory use . Handling Note: This product is intended for research purposes only in a controlled laboratory setting. It is not certified for human or veterinary use.

Properties

IUPAC Name

2-methylsulfanyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5OS/c1-14-23-18-8-4-3-6-16(18)19(24-14)26-12-9-15(10-13-26)25-20(27)17-7-5-11-22-21(17)28-2/h5,7,11,15H,3-4,6,8-10,12-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIOSWIEHADCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinazoline ring.

    Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution reactions.

    Nicotinamide Coupling: The final step involves coupling the quinazoline-piperidine intermediate with a nicotinamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

    Reduction: Reduction reactions could target the quinazoline ring or the nicotinamide moiety.

    Substitution: Various substitution reactions can occur, especially at the piperidine and quinazoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy, such as cancer or infectious diseases.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the piperidine and nicotinamide moieties suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analog 1: 2-Acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide

  • Key Differences :
    • Replaces the nicotinamide group with a 4-(methylthio)butanamide chain.
    • Adds an acetamido substituent at the second position of the butanamide backbone.
  • Implications: The extended aliphatic chain may alter pharmacokinetic properties (e.g., increased solubility or metabolic stability) compared to the aromatic nicotinamide in the target compound.

Structural Analog 2: BI82235 (4-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide)

  • Key Differences :
    • Substitutes the nicotinamide with a 1,3-thiazole-5-carboxamide ring bearing a pyrrole substituent.
    • Includes a 4-methyl group on the thiazole ring.
  • Implications :
    • The thiazole-pyrrole system introduces aromatic heterocyclic diversity, which could enhance binding affinity for hydrophobic enzyme pockets.
    • Higher molecular weight (436.573 g/mol vs. undetermined for the target compound) may affect bioavailability .

General Structural Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Source
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide Tetrahydroquinazoline + Nicotinamide 2-(methylthio) on nicotinamide Undocumented Undocumented Target Compound
2-Acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide Tetrahydroquinazoline + Butanamide 2-acetamido, 4-(methylthio) on butanamide Undocumented Undocumented
BI82235 Tetrahydroquinazoline + Thiazole 4-methyl, 2-(1H-pyrrol-1-yl) on thiazole C23H28N6OS 436.573

Research Findings and Hypotheses

  • Target Selectivity : The nicotinamide group in the target compound may favor interactions with NAD(P)-dependent enzymes, whereas BI82235’s thiazole-pyrrole system could target kinases with larger hydrophobic binding pockets.
  • Metabolic Stability : The methylthio group in the target compound and Analog 1 may reduce oxidative metabolism compared to BI82235’s methyl and pyrrole groups.
  • Synthetic Accessibility : The nicotinamide scaffold is synthetically straightforward, while BI82235’s thiazole-pyrrole linkage may require multi-step synthesis, impacting scalability .

Biological Activity

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C21H28N6O2C_{21}H_{28}N_{6}O_{2} with a molecular weight of 396.5 g/mol. The structure includes a piperidine moiety and a tetrahydroquinazoline ring, which are known to impart various biological activities.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For example, derivatives containing piperidine and tetrahydroquinazoline rings have been evaluated for their inhibitory effects on cancer cell proliferation. A study highlighted that certain piperidine derivatives exhibited significant growth inhibition against multiple cancer cell lines, suggesting that the target compound may also possess similar properties .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)0.49Apoptosis induction
Compound BMCF7 (Breast)0.75Cell cycle arrest
Target CompoundVariousTBDTBD

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In particular, it may exhibit activity against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases. Similar compounds have demonstrated strong inhibitory effects on AChE, suggesting that the target compound could also be effective in this regard .

Table 2: Enzyme Inhibition Profiles

CompoundEnzyme TargetInhibition (%)Reference
Compound CAChE85
Target CompoundTBDTBDTBD

Antimicrobial Activity

Compounds related to the target have shown varying degrees of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The presence of the methylthio group in the target compound may enhance its antimicrobial properties .

Case Studies

  • In Vitro Studies : A recent study synthesized several derivatives of piperidine and assessed their biological activities. The results indicated that compounds with structural similarities to the target showed moderate to strong antibacterial activity and significant enzyme inhibition .
  • In Vivo Studies : Although specific in vivo data for the target compound is limited, related compounds have been tested in animal models demonstrating efficacy in reducing tumor size and improving survival rates in cancer models.

The biological activity of this compound may involve:

  • Receptor Binding : Interaction with specific receptors or enzymes leading to downstream effects such as apoptosis or cell cycle arrest.
  • Enzyme Inhibition : Competitive inhibition of key enzymes involved in cancer proliferation or neurotransmission.

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